molecular formula C42H43N3O13S B1433852 3-N-Boc-5'-O-DMT-3'-O-nosylthymidine CAS No. 444717-23-1

3-N-Boc-5'-O-DMT-3'-O-nosylthymidine

Cat. No.: B1433852
CAS No.: 444717-23-1
M. Wt: 829.9 g/mol
InChI Key: MAVKQKVFRQWWFN-FURHFXAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-N-Boc-5’-O-DMT-3’-O-nosylthymidine can be synthesized through a multi-step process involving the reaction between 3,4,5′-trimethoxybenzoyl chloride and thymidine in the presence of reagents such as 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) . The reaction conditions typically involve:

    Protection of the thymidine molecule: The hydroxyl groups of thymidine are protected using DMT and nosyl groups.

    Introduction of the Boc group: The Boc group is introduced to the nitrogen atom of the thymidine molecule.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

While specific industrial production methods for 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-N-Boc-5’-O-DMT-3’-O-nosylthymidine undergoes various chemical reactions, including:

    Substitution Reactions: The nosyl group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc, DMT, and nosyl groups can be removed to yield the free thymidine molecule or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic or basic conditions are used to remove the protecting groups. For example, trifluoroacetic acid (TFA) can be used to remove the Boc group, while acidic conditions can remove the DMT group.

Major Products Formed

The major products formed from these reactions include various thymidine derivatives, which can be further utilized in the synthesis of nucleoside analogs with potential anticancer properties .

Scientific Research Applications

3-N-Boc-5’-O-DMT-3’-O-nosylthymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The presence of the Boc, DMT, and nosyl groups can modulate the compound’s interaction with these molecular targets, enhancing its efficacy as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3-N-Boc-thymidine: Lacks the DMT and nosyl groups, making it less versatile in synthetic applications.

    5’-O-DMT-thymidine: Lacks the Boc and nosyl groups, limiting its use in certain chemical reactions.

    3’-O-nosylthymidine: Lacks the Boc and DMT groups, reducing its potential as a building block for complex nucleoside analogs.

Uniqueness

3-N-Boc-5’-O-DMT-3’-O-nosylthymidine is unique due to the presence of all three functional groups (Boc, DMT, and nosyl), which provide multiple points of chemical modification. This makes it a highly versatile compound for the synthesis of a wide range of nucleoside analogs with potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 3-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-nitrophenyl)sulfonyloxyoxolan-2-yl]-5-methyl-2,6-dioxopyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H43N3O13S/c1-27-25-43(39(47)44(38(27)46)40(48)57-41(2,3)4)37-24-34(58-59(51,52)36-15-11-10-14-33(36)45(49)50)35(56-37)26-55-42(28-12-8-7-9-13-28,29-16-20-31(53-5)21-17-29)30-18-22-32(54-6)23-19-30/h7-23,25,34-35,37H,24,26H2,1-6H3/t34-,35-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKQKVFRQWWFN-FURHFXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H43N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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